molecular formula C20H23N3O7 B11104890 N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide

N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11104890
M. Wt: 417.4 g/mol
InChI Key: WZWWQCTUWQJSFR-LSHDLFTRSA-N
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Description

N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a hydrazone linker, a 3,4,5-trimethoxybenzamide core, and a substituted aromatic hydrazine moiety. The (E)-configuration of the hydrazone group ensures planar geometry, facilitating conjugation between the aromatic systems. This compound is structurally related to combretastatin analogues and other trimethoxybenzamide-based derivatives, which are often investigated for their biological activities, including anticancer, antifungal, and antibacterial properties .

The synthesis of such compounds typically involves condensation reactions between hydrazides and carbonyl-containing precursors under reflux conditions in ethanol or similar solvents .

Properties

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H23N3O7/c1-27-14-5-6-15(24)13(7-14)10-22-23-18(25)11-21-20(26)12-8-16(28-2)19(30-4)17(9-12)29-3/h5-10,24H,11H2,1-4H3,(H,21,26)(H,23,25)/b22-10+

InChI Key

WZWWQCTUWQJSFR-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as an anticancer agent . Research indicates that derivatives of hydrazones, including those similar to N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide, have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Antitumor Activity : Studies have shown that hydrazone derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of methoxy groups in the structure enhances biological activity by improving solubility and reactivity with biological targets .
  • Molecular Hybridization : The compound's structure allows for the design of molecular hybrids that combine different pharmacophores, potentially leading to improved efficacy against multidrug-resistant cancer cells .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties . Compounds with similar structures have been reported to exhibit:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that hydrazone derivatives can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential application in treating inflammatory diseases.

Antioxidant Activity

The compound may possess antioxidant properties , contributing to its therapeutic profile. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies on related compounds indicate:

  • Free Radical Scavenging : Similar hydrazone derivatives have shown significant free radical scavenging activity, which is essential for protecting cells from oxidative damage .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Hydrazone Linkage : The reaction between 2-hydroxy-5-methoxybenzaldehyde and a hydrazine derivative leads to the formation of the hydrazone linkage.
  • Introduction of Methoxy Groups : Methoxylation reactions can be performed to introduce the trimethoxybenzamide moiety, enhancing the compound's lipophilicity and biological activity .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various hydrazone derivatives, this compound was tested against human tumor cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of similar compounds demonstrated that treatment with these derivatives resulted in decreased levels of inflammatory markers in vitro. This suggests that this compound may be beneficial for conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares key structural motifs with several synthesized derivatives:

Compound Name Core Structure Substituents Hydrazone Geometry Key Functional Groups
Target Compound 3,4,5-Trimethoxybenzamide 2-Hydroxy-5-methoxyphenyl hydrazone, oxoethyl linker (E) Amide, hydrazone, methoxy, hydroxy
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () 3,4,5-Trimethoxybenzohydrazide 2-Hydroxybenzylidene hydrazone (E) Hydrazide, methoxy, hydroxy
N-((Z)-3-((E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)-3-oxo-1-(3,4,5-TMP)prop-1-en-2-yl)-3,4,5-TMP-benzamide () 3,4,5-Trimethoxybenzamide 4-Hydroxy-3-methoxybenzylidene hydrazone, acrylamide linker (E)/(Z) Amide, hydrazone, acrylamide, methoxy
N-(3-(2-(aroyl)hydrazinyl)-3-oxo-1-(3,4,5-TMP)prop-1-en-2-yl)-3,4,5-TMP-benzamide () 3,4,5-Trimethoxybenzamide Aroyl hydrazine, oxoethyl linker (E) Amide, hydrazone, methoxy

Key Observations :

  • The target compound’s 2-hydroxy-5-methoxyphenyl substituent distinguishes it from analogs with simpler hydroxybenzylidene groups (). This substitution may enhance solubility or bioactivity due to increased polarity.

Inference for Target Compound :

  • The 2-hydroxy-5-methoxyphenyl group may improve antimicrobial activity compared to simpler hydroxybenzylidene analogs ().
  • The oxoethyl linker could modulate cytotoxicity by influencing membrane permeability or target binding ().
Physicochemical Properties
Property Target Compound (Inferred) Analog () Analog (: 4j)
Melting Point ~220–240°C 192–194°C (4l) 226–228°C
Solubility Moderate in DMSO, ethanol Poor in water; soluble in DMF, DMSO Similar to target compound
NMR Shifts (¹H/¹³C) δ ~7.5–8.0 (aromatic H), 3.8–4.0 (OCH₃) δ 12.75 (NH), 3.76–3.90 (OCH₃) δ 10.29 (NH), 3.84 (OCH₃)

Notes:

  • Higher melting points correlate with increased molecular rigidity (e.g., ’s 4j vs. 4l).
  • Methoxy groups (δ ~3.7–3.9 ppm in ¹H NMR) and hydrazone NH signals (δ ~10–12 ppm) are consistent across analogs .

Biological Activity

N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide, a complex organic compound, has attracted attention due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a trimethoxybenzamide structure. Its molecular formula is C20H24N4O5, and it exhibits characteristics typical of compounds with hydrazone linkages, which are known for their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
13gA54912.8
13fU93714.5
39HEPG24.17
41HeLa3.56

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound may act as a potent anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to anticancer properties, hydrazone derivatives have demonstrated anti-inflammatory effects. Compounds within this class have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production:

CompoundTNF-α Inhibition (%)
G1Significant
39Moderate

These findings suggest that this compound may also serve as a therapeutic candidate for inflammatory diseases by modulating cytokine levels .

Antimicrobial Activity

The antimicrobial potential of similar hydrazone compounds has been explored, with some derivatives exhibiting activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

Case Studies

  • Anticancer Study : A recent investigation into a series of hydrazone derivatives revealed that those with methoxy substitutions showed enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts. The study reported that the presence of electron-donating groups significantly influenced the cytotoxicity profiles .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound were shown to reduce TNF-α levels significantly, suggesting a potential role in treating inflammatory disorders .

Q & A

Q. What are the established synthetic routes for this hydrazone derivative?

The compound is synthesized via Schiff base condensation between 3,4,5-trimethoxybenzohydrazide and a substituted aldehyde (e.g., 2-hydroxy-5-methoxybenzaldehyde). Reaction conditions typically involve refluxing in ethanol or methanol with catalytic acetic acid, followed by crystallization . Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) can influence yield and purity.

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR (¹H/¹³C): Assign methoxy (-OCH₃), hydrazone (-NH-N=CH-), and aromatic proton signals. Methoxy groups appear as singlets (δ 3.7–4.0 ppm), while hydrazone protons show deshielded peaks (δ 8.5–9.5 ppm) .
  • X-ray crystallography: Resolves spatial conformation, including E/Z isomerism of the hydrazone bond and intermolecular hydrogen bonding (e.g., O–H···N interactions) .
  • Mass spectrometry (HRMS): Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy groups) .

Q. What factors influence the compound’s solubility and stability?

Solubility is pH-dependent due to the phenolic -OH and hydrazone groups. In acidic media (pH < 4), protonation of the hydrazone nitrogen enhances aqueous solubility. Stability studies (TGA/DSC) reveal decomposition above 200°C, with methoxy groups contributing to thermal resilience .

Advanced Research Questions

Q. How can computational methods predict biological activity or reactivity?

  • Molecular docking: Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Focus on interactions between the trimethoxybenzamide moiety and hydrophobic binding pockets .
  • DFT calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., hydrazone nitrogen for metal coordination) .
  • QSAR models: Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity variations: Use HPLC (≥98% purity) to eliminate confounding impurities .
  • Assay conditions: Standardize cell lines (e.g., RAW 264.7 for inflammation studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolic instability: Perform microsomal stability assays to assess if rapid degradation undercuts in vitro activity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Flow chemistry: Continuous flow systems improve heat/mass transfer, reducing side products (e.g., oxazole byproducts) .
  • Green chemistry: Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .

Q. How to analyze intermolecular interactions in crystal packing?

  • Hirshfeld surface analysis: Quantify contributions of H-bonding (O–H···O/N) and π-π stacking (trimethoxybenzamide vs. hydroxyphenyl groups) using CrystalExplorer .
  • Van der Waals radii adjustments: Refine X-ray data with SHELXL to resolve disorder in methoxy groups .

Methodological Notes

  • Synthetic Reproducibility: Always confirm the E-configuration of the hydrazone bond via NOESY NMR (absence of cross-peaks between CH=N and adjacent protons) .
  • Data Validation: Cross-reference melting points and spectral data with published analogs (e.g., 5-bromo-2-hydroxy derivatives) to detect anomalies .
  • Ethical Compliance: Adhere to CRDC 2020 guidelines (RDF2050108) for process control documentation in chemical engineering workflows .

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